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Compound of Interest

Compound Name: tardioxopiperazine A

Cat. No.: B1247977

Tardioxopiperazine A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tardioxopiperazine A is a member of the isoechinulin class of alkaloids, complex natural
products characterized by a diketopiperazine core and a prenylated indole moiety. First isolated
from the endophytic fungus Eurotium cristatum, this compound has garnered interest within the
scientific community for its notable biological activity. This technical guide provides a
comprehensive overview of the known physical and chemical properties of tardioxopiperazine
A, details its total synthesis, summarizes its biological effects, and explores potential
mechanisms of action. The information presented herein is intended to serve as a valuable
resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug
discovery.

Physical and Chemical Properties

Tardioxopiperazine A is a structurally intricate molecule with a range of physicochemical
characteristics that are crucial for its handling, characterization, and potential development as a
therapeutic agent. While some classical physical properties such as melting and boiling points
have not been extensively reported in the available literature, a significant amount of
spectroscopic and other chemical data has been elucidated.
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Table 1: Physical and Chemical Properties of Tardioxopiperazine A

Property Value Source
Molecular Formula C24H31N302 [1]
Average Mass 393.531 Da N/A
Monoisotopic Mass 393.24163 Da N/A
Appearance Faint yellow substance [1]
Specific Rotation ([a]D) -80 (c 0.1, CHCIs) [1]

) ] m/z 394.2490 [M+H]* (Calcd.
High-Resolution ESI-MS [1]
for C24H32N302, 394.2495)

Spectroscopic Data

The structural elucidation of tardioxopiperazine A has been primarily accomplished through
nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported
1H and 3C NMR chemical shifts.

Table 2: 1H NMR Spectroscopic Data for Tardioxopiperazine A (in DMSO-ds)
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Position OoH (ppm) Multiplicity J (Hz)

4 7.29 S

6 6.89 d 8.2

7 7.24 d 8.2

9 4.15 m

12 3.85 m

13 1.15 d 6.5

15 3.10 dd 145,4.0
15’ 2.95 dd 14.5,6.0
17 5.20 t 7.0

18 3.20 d 7.0

19 1.70 S

20 1.65 S

NH-1 10.85 S

NH-11 8.10 d 3.0
NH-14 7.95 d 3.0

Table 3: 13C NMR Spectroscopic Data for Tardioxopiperazine A (in DMSO-ds)
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Position o6C (ppm)
2 134.5
3 109.8
3a 128.2
4 1185
5 129.5
6 110.9
7 1211
7a 136.1
9 54.2
10 166.5
12 49.8
13 17.5
15 27.8
16 1235
17 131.2
18 25.9
19 17.8
20 25.9
21 145.1
22 114.8
23 40.1
24 28.9
25 28.9
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Total Synthesis

The first total syntheses of tardioxopiperazine A, along with related isoechinulin-type
alkaloids, were achieved by Dai et al. in 2011.[2] The synthetic strategy employed a convergent
approach, highlighting a regiocontrolled Stille cross-coupling reaction as a key step.

Experimental Protocol: Key Synthetic Steps

A detailed experimental protocol for the entire synthesis is extensive; however, the key
transformations are outlined below based on the reported synthesis.

» Preparation of the Indole Core: The synthesis commenced with commercially available L-5-
hydroxytryptophan. The carboxylic acid was esterified, and the primary amine was protected.
The hydroxyl group was then converted to a triflate to prepare for the cross-coupling
reaction.

« Stille Cross-Coupling: A crucial step involved the regiocontrolled Stille cross-coupling of the
triflated indole intermediate with a prenyl stannane reagent. This reaction selectively
introduced the prenyl group at the C5 position of the indole ring.

o Diketopiperazine Ring Formation: The diketopiperazine core was constructed through a
series of steps involving peptide coupling of the modified tryptophan derivative with an
alanine ester, followed by deprotection and cyclization to form the characteristic six-
membered ring.

Starting Material W ( Indole Core Modification W (Key Coupling Steﬂ ( Diketopiperazine Formation Final Product
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Figure 1. Simplified workflow of the total synthesis of tardioxopiperazine A.
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Biological Activity and Potential Mechanism of
Action

Tardioxopiperazine A has demonstrated noteworthy antibacterial properties. Specifically, it
has been shown to inhibit the growth of both Gram-negative (Escherichia coli) and Gram-
positive (Staphylococcus aureus) bacteria.

Table 4: Antibacterial Activity of Tardioxopiperazine A

. ] Minimum Inhibitory
Bacterial Strain . Source
Concentration (MIC)

Escherichia coli 64 pg/mL

Staphylococcus aureus 8 pg/mL

Experimental Protocol: Antibacterial Assay (General
Method)

While the specific details from the original study are not fully available, a standard broth
microdilution method is typically employed to determine the Minimum Inhibitory Concentration
(MIC) of a compound against bacterial strains.

o Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E.
coli, S. aureus) is prepared in a suitable growth medium to a specific optical density,
corresponding to a known cell concentration.

 Serial Dilution of Test Compound: Tardioxopiperazine A is serially diluted in the growth
medium in a 96-well microtiter plate to obtain a range of concentrations.

 Inoculation: The standardized bacterial suspension is added to each well of the microtiter
plate containing the diluted compound.

 Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

o Determination of MIC: The MIC is determined as the lowest concentration of the compound
that completely inhibits visible bacterial growth.
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Putative Mechanism of Action

The precise molecular mechanism of action for the antibacterial activity of tardioxopiperazine
A has not been definitively elucidated. However, based on the known activities of related
diketopiperazine and isoechinulin alkaloids, several potential pathways can be hypothesized.
Many diketopiperazines are known to interfere with bacterial cell wall synthesis, disrupt cell
membrane integrity, or inhibit essential enzymes. For instance, some studies on related
compounds suggest that they may function by damaging the bacterial cell membrane, leading

to leakage of cellular contents and ultimately cell death.

As no specific signaling pathway has been identified for tardioxopiperazine A's antibacterial
action, a generalized logical diagram of potential antibacterial mechanisms is presented below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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